molecular formula Cl3H3KNPt B122901 Potassium trichloroammineplatinate(II) CAS No. 13820-91-2

Potassium trichloroammineplatinate(II)

Cat. No.: B122901
CAS No.: 13820-91-2
M. Wt: 317.5 g/mol
InChI Key: PIFYEDQIQOTXLO-UHFFFAOYSA-K
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Description

Chemical Identity: Potassium trichloroammineplatinate(II) (CAS: 13820-91-2) is a platinum(II) coordination complex with the molecular formula Cl₃H₃KNPt (or H₂Cl₃KNPt, depending on notation) and a molecular weight of 356.56–357.57 g/mol . It is also known as Magnus red anion salt and exists as yellow to orange crystals with a melting point of 255°C .

Properties

IUPAC Name

potassium;azane;trichloroplatinum(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.K.H3N.Pt/h3*1H;;1H3;/q;;;+1;;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFYEDQIQOTXLO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.Cl[Pt-](Cl)Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H3KNPt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13820-91-2
Record name Potassium amminetrichloroplatinate
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Record name Kalium-ammintrichloroplatinat(II)
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via ligand substitution, where one chloride ion is replaced by an ammonia molecule. The process requires strict control of pH (6.5–7.0) and temperature (40–60°C) to prevent over-ammoniation or reduction of platinum(II) to metallic platinum. Vigorous stirring ensures homogeneous mixing, while incremental ammonia addition avoids localized pH spikes that could degrade the product.

Yield and Purity Optimization

Under optimal conditions, this method yields 85–90% potassium trichloroammineplatinate(II). The purity is enhanced by:

  • Hot filtration to remove insoluble by-products like Magnus’ green salt (Pt(NH₃)₄·PtCl₄).

  • Recrystallization from dilute hydrochloric acid (0.1 N HCl), which selectively dissolves impurities.

Multi-Step Synthesis via Intermediate Complexes

A more complex route involves synthesizing intermediate platinum complexes, such as cis-diamminediiodoplatinum(II) (cis-Pt(NH₃)₂I₂), which is subsequently converted to the target compound.

Formation of cis-Diamminediiodoplatinum(II)

Potassium tetrachloroplatinate(II) is first converted to potassium tetraiodoplatinate(II) (K₂PtI₄) by treatment with potassium iodide:

K2PtCl4+4KIK2PtI4+4KCl\text{K}2\text{PtCl}4 + 4\text{KI} \rightarrow \text{K}2\text{PtI}4 + 4\text{KCl}

The tetraiodo complex reacts with ammonium hydroxide under pH-controlled conditions (pH ≤ 7) and stepwise heating (40°C → 60°C) to form cis-Pt(NH₃)₂I₂. This step achieves 91–97% yield by minimizing trans-isomer formation.

Conversion to Potassium Trichloroammineplatinate(II)

The diiodo intermediate undergoes halide exchange with hydrochloric acid:

cis-Pt(NH3)2I2+2HClcis-Pt(NH3)2Cl2+2HI\text{cis-Pt(NH}3\text{)}2\text{I}2 + 2\text{HCl} \rightarrow \text{cis-Pt(NH}3\text{)}2\text{Cl}2 + 2\text{HI}

Further reaction with excess KCl in acidic medium replaces one ammonia ligand with chloride, yielding KPt(NH₃)Cl₃. The final product is isolated via crystallization from saturated HCl and exhibits >95% purity.

Alternative Route Using Ammonium Acetate and Hydrochloric Acid

This method employs ammonium acetate as a coordinating agent to stabilize intermediate platinum complexes.

Stepwise Process Overview

  • Formation of Diammine Acetate Complex :
    Potassium tetrachloroplatinate(II) reacts with ammonium acetate in a chloride medium to form K[Pt(NH₃)Cl₃].

  • Acid Treatment :
    Treatment with concentrated HCl converts the acetate complex to cis-dichlorodiammineplatinum(II), which is then reacted with additional K₂PtCl₄ to form a double salt.

  • Isolation and Crystallization :
    The double salt is dissolved in ammonium acetate and HCl, followed by crystallization to isolate KPt(NH₃)Cl₃.

Advantages and Limitations

  • Advantages : High yield (80–85%) and scalability for industrial production.

  • Limitations : Requires precise control of stoichiometry to avoid by-products like trans-isomers.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters of the three methods:

MethodReagentsConditionsYieldPurity
Direct SynthesisK₂PtCl₄, NH₃pH 6.5–7.0, 40–60°C85–90%>90%
Multi-Step via PtI₄K₂PtCl₄, KI, NH₄OH, HClpH ≤7, stepwise heating75–85%>95%
Ammonium Acetate RouteK₂PtCl₄, NH₄CH₃COO, HClConcentrated HCl, crystallization80–85%85–90%

Challenges and Optimization Strategies

By-Product Formation

The primary challenge in all methods is the formation of Magnus’ green salt (Pt(NH₃)₄·PtCl₄), which reduces yield. Strategies to mitigate this include:

  • Slow reagent addition to prevent localized excess of ammonia or chloride.

  • Hot filtration during recrystallization to remove insoluble by-products.

Temperature and pH Control

  • Temperature : Exceeding 60°C in ammonia-containing reactions risks platinum reduction.

  • pH : Maintaining pH ≤7 prevents unwanted hydrolysis of platinum complexes.

Industrial-Scale Production Considerations

For large-scale synthesis, the direct method is preferred due to fewer steps and lower reagent costs. However, the multi-step route offers higher purity, critical for pharmaceutical applications. Industrial protocols often incorporate continuous flow reactors to enhance mixing and temperature control .

Chemical Reactions Analysis

Potassium trichloroammineplatinate(II) undergoes various chemical reactions, including substitution and reduction reactions. In substitution reactions, the ammonia ligand can be replaced by other ligands, leading to the formation of different platinum complexes. For example, reacting potassium trichloroammineplatinate(II) with ethylenediamine can produce a new platinum complex with ethylenediamine as the ligand.

In reduction reactions, potassium trichloroammineplatinate(II) can be reduced to form lower oxidation state platinum compounds. Common reagents used in these reactions include hydrogen gas and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Potassium trichloroammineplatinate(II) exhibits significant cytotoxicity against various cancer cell lines, particularly ovarian cancer. Its mechanism of action involves:

  • Formation of DNA Adducts : The compound covalently bonds with DNA, disrupting replication and transcription.
  • Inhibition of DNA Replication : This disruption leads to the inhibition of DNA polymerase activity.
  • Activation of Apoptotic Pathways : The formation of DNA adducts triggers cellular signals that lead to programmed cell death (apoptosis) .

Comparative Analysis with Other Platinum Compounds

A comparative analysis highlights the differences in biological activity among potassium trichloroammineplatinate(II), cisplatin, and oxaliplatin:

CompoundStructureBiological ActivityMechanism of Action
Potassium Trichloroammineplatinate(II)KPt(NH₃)Cl₃High against ovarian cancerDNA adduct formation
CisplatinPt(NH₃)₂Cl₂Broad spectrumDNA cross-linking
Oxaliplatin(1R,2R)-1-(aminocarbonyl)-2-(2-hydroxy-1-methyl-2-phenyl)propyl)-carbamateColorectal cancerDNA binding

In Vitro Studies

Research has shown that potassium trichloroammineplatinate(II) demonstrates enhanced cytotoxicity compared to cisplatin in human ovarian cancer cell lines. This suggests its potential as a more effective treatment option for patients resistant to traditional platinum-based therapies.

Mechanistic Studies

Studies exploring the mechanisms behind platinum drug resistance indicate that potassium trichloroammineplatinate(II) can overcome certain resistance mechanisms observed in cancer cells treated with conventional platinum drugs. This finding underscores its promise as a candidate for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of potassium trichloroammineplatinate(II) involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved in this process include the inhibition of DNA polymerase and the activation of cellular repair mechanisms .

Comparison with Similar Compounds

Research Findings and Challenges

  • Stability : Potassium trichloroammineplatinate(II) decomposes under prolonged light exposure, necessitating light-resistant storage .
  • Synthetic Routes : Unlike cisplatin (synthesized via K₂PtCl₄ and NH₃), potassium trichloroammineplatinate(II) is prepared by ammoniation of K₂PtCl₄, followed by selective crystallization .
  • Ecological Impact: Limited ecotoxicity data exist for most Pt(II) complexes, though potassium trichloro(ethylene)platinate(II) monohydrate is reported as non-bioaccumulative .

Biological Activity

Potassium trichloroammineplatinate(II), with the chemical formula KPt(NH3)Cl3, is a coordination compound that has garnered attention in the fields of chemistry and medicine, particularly for its potential anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with other platinum-based compounds.

Overview

Potassium trichloroammineplatinate(II) is a derivative of cisplatin, a well-known chemotherapeutic agent. Its unique structure allows it to interact with biological macromolecules, particularly DNA, influencing cellular processes and exhibiting cytotoxic effects against cancer cells.

Synthesis

The synthesis of potassium trichloroammineplatinate(II) can be achieved through various methods. A common approach involves the reaction between potassium tetrachloroplatinate and ammonia in an aqueous medium:

K2PtCl4+NH3KPt NH3)Cl3+KCl\text{K}_2\text{PtCl}_4+\text{NH}_3\rightarrow \text{KPt NH}_3)\text{Cl}_3+\text{KCl}

This reaction typically requires controlled pH conditions to ensure high yield and purity of the product .

The biological activity of potassium trichloroammineplatinate(II) primarily stems from its ability to form DNA adducts . These adducts disrupt DNA replication and transcription, leading to programmed cell death (apoptosis). The compound interacts with the nitrogen atoms in DNA bases, inhibiting DNA polymerase activity and activating cellular repair mechanisms .

Key Mechanistic Steps:

  • Formation of DNA Adducts : Covalent bonding with DNA.
  • Inhibition of DNA Replication : Disruption of polymerase function.
  • Activation of Apoptotic Pathways : Induction of cell death signals.

Biological Activity

Research has demonstrated that potassium trichloroammineplatinate(II) exhibits significant cytotoxicity against various cancer cell lines. Its effectiveness is often compared to that of cisplatin and other platinum-based drugs.

Case Studies

  • In Vitro Studies : In studies involving human ovarian cancer cell lines, potassium trichloroammineplatinate(II) showed enhanced cytotoxicity compared to cisplatin, suggesting its potential as a more effective treatment option.
  • Mechanistic Studies : Research highlighted the compound's ability to overcome certain resistance mechanisms observed in cancer cells treated with traditional platinum drugs .

Comparative Analysis

A comparison between potassium trichloroammineplatinate(II) and other platinum complexes reveals differences in their biological activity and mechanisms.

CompoundStructureBiological ActivityMechanism of Action
Potassium Trichloroammineplatinate(II)KPt(NH3)Cl3High against ovarian cancerDNA adduct formation
CisplatinPt(NH3)2Cl2Broad spectrumDNA cross-linking
Oxaliplatin(1R,2R)-1-(aminocarbonyl)-2-(2-hydroxy-1-methyl-2-phenyl)propyl)-carbamateColorectal cancerDNA binding

Safety and Toxicology

While potassium trichloroammineplatinate(II) shows promise as an anticancer agent, it is essential to consider its safety profile. The compound may cause skin sensitization and irritation upon contact. Long-term exposure studies are still necessary to fully understand its toxicological effects .

Q & A

Basic: What are the recommended methods for synthesizing Potassium trichloroammineplatinate(II) and ensuring its purity?

Synthesis typically involves reacting ammonium chloroplatinate with aqueous ammonia under controlled pH conditions, followed by precipitation with potassium chloride. Purity is ensured via recrystallization from hot water and validated using high-performance liquid chromatography (HPLC) with a mobile phase containing ammonium sulfate (pH 5.9 ± 0.1) to separate impurities like transplatin . USP standards recommend drying the compound in a vacuum desiccator over phosphorus pentoxide to avoid hydration artifacts . Characterization should include elemental analysis, IR spectroscopy (to confirm NH3 coordination), and comparison with reference spectra .

Basic: How should Potassium trichloroammineplatinate(II) be stored to maintain stability, and what decomposition products should be monitored?

Store in tightly sealed, light-protected containers at room temperature. Vacuum drying over phosphorus pentoxide is critical to prevent hydration . Decomposition products include chloroplatinate species and ammonia, detectable via HPLC or ion chromatography. Monitor for color changes (yellow to orange-brown) or unexpected solubility shifts in water or DMSO, which indicate degradation .

Advanced: What computational approaches are effective in studying the electronic structure and reaction mechanisms of Potassium trichloroammineplatinate(II)?

Density functional theory (DFT) with scalar relativistic corrections is essential for accurate modeling of Pt’s relativistic effects. Focus on ligand substitution kinetics, oxidative addition pathways, and relativistic pseudopotentials for Pt atoms. Validate computational predictions with experimental kinetic data (e.g., reaction rates for NH3 ligand exchange) and spectroscopic results (e.g., UV-Vis absorption bands) .

Advanced: How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for Potassium trichloroammineplatinate(II) across different studies?

Standardize sample preparation by rigorously controlling hydration levels (anhydrous vs. hydrated forms) and solvent systems. For IR, compare NH3 stretching frequencies (3,200–3,300 cm⁻¹) against USP reference spectra. In NMR, use deuterated DMSO with paramagnetic relaxation agents to enhance Pt signal resolution. Cross-validate with X-ray crystallography to confirm coordination geometry .

Methodological: What HPLC parameters and validation steps are critical for quantifying trace impurities like transplatin in Potassium trichloroammineplatinate(II)?

  • Mobile Phase: 0.8 g/L ammonium sulfate (pH 5.9 ± 0.1), filtered and degassed.
  • Column: Reverse-phase C18 with 5 µm particle size.
  • Detection: UV at 210 nm.
  • Validation: System suitability tests must show baseline separation between cisplatin (void volume) and trichloroammineplatinate (retention time ~5× cisplatin). Calibrate using USP Potassium Trichloroammineplatinate RS, and ensure linearity (R² > 0.995) over 1–10 µg/mL .

Advanced: What strategies are recommended for elucidating the coordination geometry of Potassium trichloroammineplatinate(II) using crystallographic and spectroscopic techniques?

  • X-ray Crystallography: Solve single-crystal structures to confirm the square-planar geometry. Use synchrotron radiation for heavy-atom resolution.
  • Electronic Spectroscopy: Compare experimental UV-Vis spectra with TD-DFT calculations to assign d-d transition bands.
  • EXAFS: Analyze Pt-Cl and Pt-N bond distances to distinguish between cis/trans configurations .

Basic: What safety protocols are essential when handling Potassium trichloroammineplatinate(II) in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust.
  • Emergency Measures: Flush eyes with water for 15 minutes if exposed; seek medical attention for skin contact due to potential allergic sensitization (H317 hazard) .

Advanced: How can kinetic studies be designed to investigate ligand substitution reactions in Potassium trichloroammineplatinate(II) complexes?

  • Stopped-Flow Techniques: Monitor real-time substitution of NH3 with competing ligands (e.g., pyridine) using UV-Vis spectroscopy.
  • Variable-Temperature Studies: Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots.
  • Computational Support: Use DFT to model transition states and compare with experimental rate constants .

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